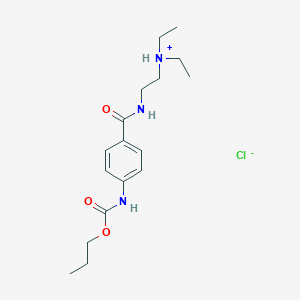

Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von TM5441 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung verschiedener funktioneller Gruppen. Die wichtigsten Schritte sind:

Bildung der Kernstruktur: Dies beinhaltet die Reaktion von 5-Chlor-2-Nitrobenzoesäure mit 3-(Furan-3-yl)anilin, um eine Zwischenverbindung zu bilden.

Reduktion und Acylierung: Die Nitrogruppe wird zu einem Amin reduziert, gefolgt von einer Acylierung mit 2-Oxoethoxyessigsäure, um die Acetamidogruppe einzuführen.

Letzte Schritte: Die Zwischenverbindung wird dann mit geeigneten Reagenzien umgesetzt, um das Endprodukt TM5441 zu bilden.

Industrielle Produktionsmethoden

Die industrielle Produktion von TM5441 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Optimierung der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören die Steuerung der Temperatur, des Drucks und der Verwendung von Katalysatoren, um die Reaktionen zu erleichtern .

Chemische Reaktionsanalyse

Arten von Reaktionen

TM5441 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: TM5441 kann unter bestimmten Bedingungen oxidiert werden, um oxidierte Derivate zu bilden.

Reduktion: Die Nitrogruppe in der Zwischenverbindung wird während der Synthese zu einem Amin reduziert.

Substitution: Funktionelle Gruppen können substituiert werden, um die Eigenschaften der Verbindung zu modifizieren.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Als Reduktionsmittel werden Wasserstoffgas und Palladium auf Kohlenstoff verwendet.

Substitution: Reagenzien wie Acylchloride und Amine werden für Substitutionsreaktionen verwendet.

Hauptprodukte

Zu den Hauptprodukten, die aus diesen Reaktionen entstehen, gehören verschiedene Derivate von TM5441, die für weitere Forschung und Entwicklung verwendet werden können .

Wissenschaftliche Forschungsanwendungen

TM5441 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: Wird als Modellverbindung verwendet, um die Hemmung von Serpin-Proteinen zu untersuchen.

Biologie: Untersucht für seine Rolle bei der Regulation der Blutgerinnung und des Gewebsumbaus.

Medizin: Erforscht für potenzielle therapeutische Anwendungen bei Erkrankungen wie Leberfettleber, diabetischer Nephropathie und Krebs

Industrie: Wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of TM5441 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The key steps include:

Formation of the core structure: This involves the reaction of 5-chloro-2-nitrobenzoic acid with 3-(furan-3-yl)aniline to form an intermediate compound.

Reduction and acylation: The nitro group is reduced to an amine, followed by acylation with 2-oxoethoxyacetic acid to introduce the acetamido group.

Final steps: The intermediate is then reacted with appropriate reagents to form the final product, TM5441.

Industrial Production Methods

Industrial production of TM5441 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

TM5441 undergoes various chemical reactions, including:

Oxidation: TM5441 can be oxidized under specific conditions to form oxidized derivatives.

Reduction: The nitro group in the intermediate compound is reduced to an amine during synthesis.

Substitution: Functional groups can be substituted to modify the compound’s properties.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as hydrogen gas and palladium on carbon are used.

Substitution: Reagents like acyl chlorides and amines are used for substitution reactions.

Major Products

The major products formed from these reactions include various derivatives of TM5441, which can be used for further research and development .

Wissenschaftliche Forschungsanwendungen

TM5441 has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the inhibition of serpin proteins.

Biology: Investigated for its role in regulating blood clotting and tissue remodeling.

Medicine: Researched for potential therapeutic applications in conditions like hepatic steatosis, diabetic nephropathy, and cancer

Industry: Utilized in the development of new drugs and therapeutic agents.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit von TM5441

Eigenschaften

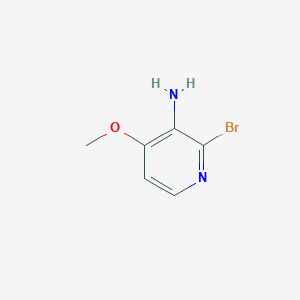

CAS-Nummer |

109966-65-6 |

|---|---|

Molekularformel |

C17H28ClN3O3 |

Molekulargewicht |

357.9 g/mol |

IUPAC-Name |

diethyl-[2-[[4-(propoxycarbonylamino)benzoyl]amino]ethyl]azanium;chloride |

InChI |

InChI=1S/C17H27N3O3.ClH/c1-4-13-23-17(22)19-15-9-7-14(8-10-15)16(21)18-11-12-20(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H,18,21)(H,19,22);1H |

InChI-Schlüssel |

RPNBKFGQZFKPEK-UHFFFAOYSA-N |

SMILES |

CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |

Kanonische SMILES |

CCCOC(=O)NC1=CC=C(C=C1)C(=O)NCC[NH+](CC)CC.[Cl-] |

Synonyme |

Propyl p-((2-(diethylamino)ethyl)carbamoyl)carbanilate hydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl N-[1-[[6-amino-1-[[6-amino-1-[[5-(diaminomethylideneamino)-1-[(4-methoxynaphthalen-2-yl)amino]-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamate;hydrochloride](/img/structure/B34236.png)